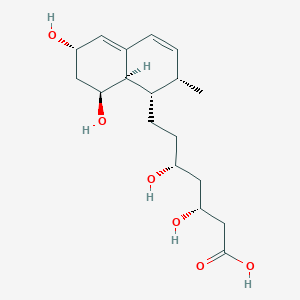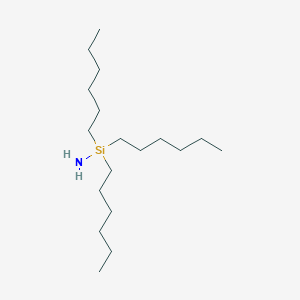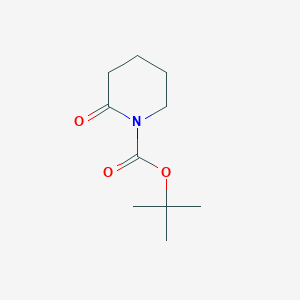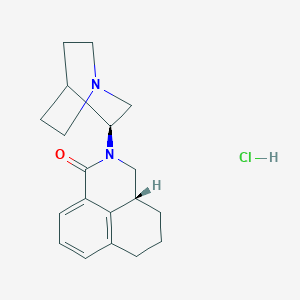
Palonosetron hydrochloride, (3aR)-
Übersicht
Beschreibung
Palonosetron hydrochloride is a potent and selective 5-HT3 receptor antagonist . It is used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) . It is an isoquinoline and quinuclidine derivative .
Synthesis Analysis
The synthesis of Palonosetron hydrochloride starts from 1,2,3,4-tetrahydro-1-naphthoic acid . It involves a series of steps such as resolution, amination, reduction, cyclization, and salt formation . The total yield of Palonosetron hydrochloride was reported to be 9.4% and 76% in different studies.Molecular Structure Analysis
Palonosetron hydrochloride has a molecular formula of C19H25ClN2O . It is a second-generation 5-HT3 receptor antagonist with an extended half-life of 40 hours and high binding affinity for the 5-HT3 receptor .Chemical Reactions Analysis
A novel potentiometric approach for the determination of Palonosetron HCl using two sensors; ionophore-free and ionophore-doped ones has been reported . The two sensors successfully determined the cited drug in the range of 1×10^−5 –1×10^−2 M .Physical And Chemical Properties Analysis
Palonosetron hydrochloride has a molecular weight of 296.4 g/mol . More detailed physical and chemical properties can be found on the PubChem database .Wissenschaftliche Forschungsanwendungen
Prophylaxis of Chemotherapy-Induced Nausea and Vomiting (CINV)
- Summary of Application : Palonosetron, a 5-hydroxytryptamine 3 receptor antagonist (5-HT 3 RA) with a strong binding affinity and long half-life, has been used in numerous trials for the prophylaxis of chemotherapy-induced nausea and vomiting (CINV) .
- Methods of Application : A literature search of Ovid MEDLINE, EMBASE, and CENTRAL was conducted to identify randomized controlled trials (RCTs) comparing palonosetron to other 5-HT 3 RAs in CINV prophylaxis .
- Results : Palonosetron was consistently statistically superior in complete response (CR), complete control (CC), no emesis, or no nausea and was sometimes superior in no rescue medication . Palonosetron was statistically significantly safer in dizziness and mean QTc interval change and similar in constipation, headache, and diarrhea .
Comparison with Granisetron in Preventing CINV
- Summary of Application : Studies have shown inconsistent antiemetic effects of two common 5-hydroxytryptamine 3 receptor antagonists, namely, palonosetron and granisetron .
- Methods of Application : Relevant studies were obtained from PubMed, Embase, and Cochrane databases. The primary outcome was the complete response (CR) rate .
- Results : Palonosetron was consistently statistically superior to granisetron in all phases in terms of the CR rate . Moreover, a non-significant difference was found between the two groups in terms of the headache event, but the occurrence of the constipation event was lower in the granisetron group than in the palonosetron group .
Prevention of Postoperative Nausea and Vomiting (PONV)
- Summary of Application : Palonosetron is used for the management of postoperative nausea and vomiting . It is effective in preventing PONV for up to 24 hours post operation .
- Methods of Application : Palonosetron can be administered intravenously or as a single oral capsule . The specific dosage and timing would depend on the patient’s condition and the nature of the surgery.
- Results : Clinical trials have shown that Palonosetron is effective in preventing PONV, improving patient comfort and potentially reducing the length of hospital stays .
Combination Therapy for Chemotherapy-Induced Nausea and Vomiting (CINV)
- Summary of Application : The oral combination of netupitant/palonosetron is approved for both acute and delayed CINV . This combination therapy enhances the antiemetic effect, providing better control of nausea and vomiting induced by chemotherapy .
- Methods of Application : The combination of netupitant and palonosetron is administered orally. The specific dosage and timing would depend on the chemotherapy regimen and the patient’s condition .
- Results : Clinical trials have shown that the combination of netupitant and palonosetron is more effective in preventing both acute and delayed CINV compared to palonosetron alone .
Treatment of Chemotherapy-Induced Nausea and Vomiting (CINV)
- Summary of Application : Palonosetron is used for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) . It is a 5-HT3 antagonist .
- Methods of Application : Palonosetron is administered intravenously, or as a single oral capsule . It has a longer duration of action than other 5-HT3 antagonists .
- Results : The oral formulation was approved on August 22, 2008, for prevention of acute CINV alone, as a large clinical trial did not show oral administration to be as effective as intravenous use against delayed CINV .
Prophylaxis of Postoperative Nausea and Vomiting (PONV)
- Summary of Application : Palonosetron is used for the management of postoperative nausea and vomiting . It is effective in preventing PONV for up to 24 hours post operation .
- Methods of Application : Palonosetron can be administered intravenously or as a single oral capsule . The specific dosage and timing would depend on the patient’s condition and the nature of the surgery.
- Results : Clinical trials have shown that Palonosetron is effective in preventing PONV, improving patient comfort and potentially reducing the length of hospital stays .
Safety And Hazards
Eigenschaften
IUPAC Name |
(3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDRWYVIKMSFFB-KPVRICSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palonosetron hydrochloride, (3aR)- | |
CAS RN |
135755-51-0 | |
| Record name | Palonosetron hydrochloride, (3aR)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135755510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALONOSETRON HYDROCHLORIDE, (3AR)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1Q7HOS25Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






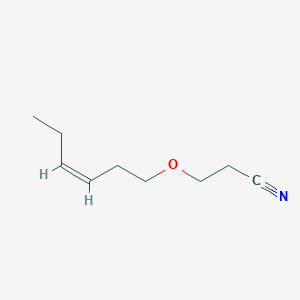

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)

